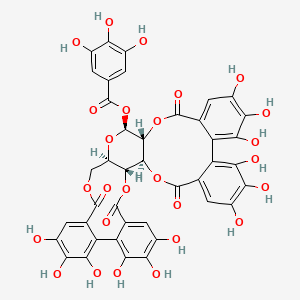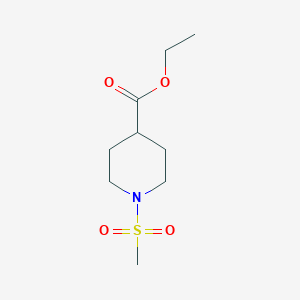
Casuarictin
Descripción general
Descripción
Casuarictin is an ellagitannin, a type of hydrolysable tannin, found in various plant species such as Casuarina and Stachyurus . It is formed from two hexahydroxydiphenic acid units and one gallic acid unit linked to a glucose molecule . This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Casuarictin can be synthesized through the oxidation of tellimagrandin II, which is itself formed from pentagalloyl glucose . The process involves the formation of hexahydroxydiphenic acid units that are esterified to a glucose molecule.
Industrial Production Methods: Industrial production of this compound typically involves the extraction of plant materials using alcohol solutions. For instance, leaves of stachyuraceae plants can be extracted with an alcohol solution, followed by concentration and purification steps .
Análisis De Reacciones Químicas
Types of Reactions: Casuarictin undergoes various chemical reactions, including hydrolysis, oxidation, and complex formation with proteins .
Common Reagents and Conditions:
Hydrolysis: Acidic or alkaline conditions can hydrolyze this compound to yield ellagic acid.
Complex Formation: this compound can form stable complexes with proteins, such as secretory phospholipase A2, under physiological conditions.
Major Products:
Ellagic Acid: Formed through hydrolysis.
Pedunculagin and Castalagin: Formed through oxidative transformations.
Aplicaciones Científicas De Investigación
Casuarictin has a wide range of scientific research applications:
Mecanismo De Acción
Casuarictin exerts its effects through multiple mechanisms:
Enzyme Inhibition: Inhibits enzymes such as secretory phospholipase A2 by forming stable complexes.
Antioxidant Activity: Acts as an antioxidant, neutralizing free radicals and reducing oxidative stress.
Protein Stabilization: Interacts with proteins like presenilin stabilization factor like protein, potentially reducing the formation of amyloid-beta plaques in Alzheimer’s disease.
Comparación Con Compuestos Similares
Casuarictin is unique among ellagitannins due to its specific structure and biological activities. Similar compounds include:
Tellimagrandin II: A precursor in the synthesis of this compound.
Pedunculagin: Formed from this compound through the loss of a gallate group.
Castalagin: Formed from this compound through glucose pyranose ring opening.
These compounds share similar structural features but differ in their specific biological activities and applications.
Propiedades
IUPAC Name |
[(1R,2S,19R,20S,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H28O26/c42-13-1-8(2-14(43)24(13)48)36(57)67-41-35-34(65-39(60)11-5-17(46)27(51)31(55)22(11)23-12(40(61)66-35)6-18(47)28(52)32(23)56)33-19(63-41)7-62-37(58)9-3-15(44)25(49)29(53)20(9)21-10(38(59)64-33)4-16(45)26(50)30(21)54/h1-6,19,33-35,41-56H,7H2/t19-,33-,34+,35-,41+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRFKGRMQVLMKA-JIZJWZDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]3[C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H28O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401000730 | |
| Record name | Casuarictin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401000730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
936.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79786-00-8, 96292-46-5 | |
| Record name | Casuarictin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079786008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sanguiin h 11 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096292465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Casuarictin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401000730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















